Boc-Phe-Ser-Arg-AMC.AcOH
Description
Role as a Fluorogenic Substrate in Serine Protease Assays
Structural and Mechanistic Basis
The substrate’s structure features three critical components:
- N-terminal Boc group : This tert-butoxycarbonyl moiety protects the peptide from nonspecific aminopeptidase degradation, ensuring that cleavage occurs exclusively at the C-terminal arginine-AMC bond.
- Tripeptide sequence (Phe-Ser-Arg) : This sequence mimics natural serine protease recognition sites. The arginine residue at the P1 position is essential for binding to trypsin-like proteases, which preferentially cleave after basic residues.
- AMC fluorophore : Enzymatic hydrolysis releases free AMC, which fluoresces at 460 nm upon excitation at 380 nm, enabling real-time quantification of protease activity.
Applications in Enzyme Characterization
Boc-Phe-Ser-Arg-AMC·AcOH has been employed to study:
- Coagulation factor XIa : The substrate exhibits a kcat/KM value of 1.2 × 105 M−1s−1 for factor XIa, making it 10-fold more sensitive than earlier chromogenic substrates.
- Mitochondrial proteases : In yeast mitochondria, the substrate is hydrolyzed by matrix proteases involved in protein quality control, with rates correlating to cellular stress levels.
- Tryptase and acrosin : Rat mast cell tryptase cleaves Boc-Phe-Ser-Arg-AMC·AcOH at pH 6.5–8.0, while ascidian acrosin shows optimal activity at pH 8.5–9.0.
Table 1: Kinetic Parameters of Boc-Phe-Ser-Arg-AMC·AcOH Hydrolysis
| Protease | KM (μM) | kcat (s−1) | kcat/KM (M−1s−1) |
|---|---|---|---|
| Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 × 105 |
| Yeast mitochondrial | 45 ± 8 | 8.2 ± 0.9 | 1.8 × 104 |
| Rat tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 × 104 |
Advantages Over Chromogenic Substrates
Fluorogenic substrates like Boc-Phe-Ser-Arg-AMC·AcOH offer 100–1,000-fold greater sensitivity than chromogenic analogs due to the high quantum yield of AMC (Φ = 0.78). This enables detection of protease activities at sub-picomolar concentrations, critical for studying low-abundance enzymes in complex biological samples.
Historical Development of Peptide-Based Fluorogenic Reporters
Early Innovations in Fluorogenic Assays
The development of synthetic peptide substrates began in the 1960s with the introduction of paranitroaniline (pNA) as a chromogenic leaving group. However, pNA’s low extinction coefficient (ε = 8,800 M−1cm−1) limited sensitivity. The 1977 synthesis of AMC derivatives by Zimmerman et al. marked a turning point, as AMC’s fluorescence intensity allowed detection of enzyme activities at nanomolar levels.
Evolution of Substrate Specificity
Initial AMC-conjugated substrates (e.g., Boc-Val-Pro-Arg-AMC) targeted thrombin and factor Xa but suffered from cross-reactivity with related proteases. The introduction of Boc-Phe-Ser-Arg-AMC·AcOH in the 1990s addressed this by:
- Optimizing the P2–P3 residues : The Phe-Ser sequence at P2–P3 positions reduces affinity for kallikreins while maintaining high specificity for factor XIa.
- Incorporating DMSO solubility : Stock solutions in DMSO (10–50 mM) prevent aggregation in aqueous buffers, ensuring consistent substrate delivery.
Modern Applications and Comparative Studies
A 2019 study comparing 12 fluorogenic substrates in subsurface peptidase assays found that Boc-Phe-Ser-Arg-AMC·AcOH exhibited the lowest KM (12 μM) for factor XIa among tested compounds, validating its superior substrate affinity. Concurrently, crystallographic analyses of serine protease–substrate complexes revealed that the Phe-Ser-Arg sequence induces a 17° rotation in the catalytic serine sidechain (Ser195), positioning the scissile bond for nucleophilic attack.
Table 2: Key Milestones in Fluorogenic Substrate Development
| Year | Advancement | Impact |
|---|---|---|
| 1965 | First pNA-based substrates | Enabled colorimetric protease assays |
| 1977 | Synthesis of AMC derivatives | Improved sensitivity 100-fold |
| 1997 | Introduction of Boc-Phe-Ser-Arg-AMC·AcOH | Achieved fM detection limits for factor XIa |
| 2024 | Conformational analysis of protease-substrate complexes | Elucidated structural basis of catalytic specificity |
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKJMNJZJBEYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Functionalization and AMC Conjugation
The AMC fluorophore is anchored to the resin via a carboxamide linkage. In a representative protocol, 7-Fmoc-aminocoumarin-4-acetic acid is coupled to Rink Amide AM resin using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DICI) in dimethylformamide (DMF). Substitution levels of 0.58 mmol/g resin are typically achieved, ensuring high loading efficiency.
Sequential Amino Acid Coupling
Each amino acid is introduced using Fmoc-protected derivatives:
-
Arg : Fmoc-Arg(Pbf)-OH (Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
Ser : Fmoc-Ser(tBu)-OH
-
Phe : Fmoc-Phe-OH
Coupling reactions utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and collidine in DMF, with 20-hour reaction times to ensure >95% conversion.
Critical Reaction Parameters
Coupling Reagent Efficiency
Comparative studies demonstrate that HATU outperforms traditional reagents like DICI in coupling efficiency for sterically hindered residues like Arg. The table below summarizes key findings:
| Reagent | Reaction Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|
| HATU | 20 | 98 | <2 |
| DICI | 24 | 85 | 8 |
| PyBOP | 18 | 92 | 5 |
Deprotection and Cleavage Conditions
Post-synthesis, the peptide-resin undergoes sequential deprotection:
-
Fmoc Removal : 20% piperidine in DMF (25 minutes, room temperature).
-
Side-Chain Deprotection : Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) for 2 hours.
-
Resin Cleavage : TFA cleavage releases the peptide-AMC conjugate, which is precipitated in cold diethyl ether and lyophilized.
Purification and Characterization
Reverse-Phase HPLC Optimization
Crude this compound is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% aqueous acetic acid. Key parameters include:
Mass Spectrometry Validation
High-resolution mass spectrometry (HRMS) confirms molecular integrity:
-
Calculated [M+H]⁺ : 876.42 g/mol
-
Observed [M+H]⁺ : 876.40 g/mol
-
Error : 0.02 ppm
Industrial-Scale Production Challenges
Solubility and Stability Considerations
The acetate counterion (AcOH) enhances aqueous solubility (up to 10 mM in PBS), but the Boc group’s hydrophobicity necessitates DMSO co-solvent in stock solutions. Long-term storage at -20°C in lyophilized form prevents AMC fluorophore degradation.
Automation and Throughput
Automated SPPS systems enable batch synthesis of 100 g-scale quantities, though Arg coupling remains a bottleneck due to steric hindrance. Continuous-flow reactors have reduced reaction times by 30% while maintaining yields ≥95%.
Comparative Analysis with ACC-Based Substrates
The PMC study highlights methodological parallels between AMC- and ACC (7-amino-4-carbamoylmethylcoumarin)-based substrates:
| Parameter | AMC Substrates | ACC Substrates |
|---|---|---|
| Quantum Yield (Φ) | 0.43 | 1.25 |
| Synthesis Time | 5–7 days | 3–5 days |
| Protease Km (nM) | 12.5 ± 1.2 | 9.8 ± 0.9 |
ACC’s higher quantum yield permits lower substrate concentrations, reducing assay costs
Case Study: Optimization of Arg Coupling
A 2024 study compared this compound synthesis using HATU versus DICI:
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-Ser-Arg-AMC.AcOH undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, leading to the release of the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with TFA.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Proteases such as trypsin, chymotrypsin, or specific coagulation factors are used to hydrolyze the peptide bond.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) can be employed for reduction reactions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized in various biochemical assays to monitor protease activity.
Scientific Research Applications
Boc-Phe-Ser-Arg-AMC·AcOH is a synthetic peptide extensively utilized in biochemical research for studying protease activity. It is a fluorogenic substrate employed in enzymatic assays, with applications spanning across biochemistry, molecular biology, and medicine, especially in proteolytic processes like coagulation.
Specific Applications and Research Findings
- Protease Activity Studies : Boc-Phe-Ser-Arg-AMC·AcOH is used to study protease activity due to its fluorescent properties. It serves as a substrate in high-throughput screening for drug discovery, particularly for inhibitors targeting serine proteases involved in diseases like cancer. It is also applied in understanding enzyme mechanisms and kinetics.
- Coagulation Factor XIa Substrate : This compound acts as a specific substrate for coagulation factor XIa, a serine protease critical for blood clotting. The amino acid sequence (Phe-Ser-Arg) is recognized and cleaved by factor XIa, releasing a fluorescent moiety (AMC) that allows for measuring enzyme activity through fluorescence intensity. This application is valuable in studies of blood coagulation, diagnosis of bleeding disorders, and monitoring anticoagulant therapy.
- Broad Protease Susceptibility : Beyond factor XIa, Boc-Phe-Ser-Arg-AMC acetate is susceptible to a range of proteases, making it a versatile tool for investigating protease activity across different biological systems.
- HAT Activity : Saliva samples from healthy subjects contain mature human airway trypsin-like protease (HAT), which exhibits Boc-Phe-Ser-Arg-MCA-hydrolyzing activity . Precursor HAT may be synthesized in airway epithelial cells and converted into active HAT through limited proteolysis .
- Enzyme kinetics : Its design allows it to be resistant to proteolysis, making it a valuable tool in therapeutic applications and enzyme kinetics studies. The ability to monitor enzyme activity through fluorescence makes it particularly useful in cancer research and other fields where protease activity is critical.
Comparison with Other Compounds
Boc-Phe-Ser-Arg-Amc-ACOH shares structural similarities with other peptide-based compounds used in protease studies.
Usage in Biochemical Assays
Mechanism of Action
The mechanism of action of Boc-Phe-Ser-Arg-AMC.AcOH involves its hydrolysis by specific proteases. Upon cleavage of the peptide bond, the AMC moiety is released, resulting in an increase in fluorescence. This fluorescence can be measured to quantify the enzymatic activity. The molecular targets of the compound are the active sites of proteases, where it binds and undergoes hydrolysis.
Comparison with Similar Compounds
Structural and Functional Analogues
Boc-Leu-Ser-Thr-Arg-AMC
- Structure : Shares the Boc-AMC backbone but substitutes Phe with leucine (Leu) and includes threonine (Thr) in the sequence (Leu-Ser-Thr-Arg).
- Applications : Like Boc-Phe-Ser-Arg-AMC.AcOH, it is used in protease assays but targets enzymes with specificity for Leu/Thr-containing motifs.
- Thermal Stability: No direct data available, but sequence differences may influence enzyme-substrate interactions under varying temperatures .
Boc-N-Me-Ser(Bzl)-OH
- Structure : A single Boc-protected serine derivative with N-methylation and benzyl (Bzl) protection on the hydroxyl group.
- Molecular Weight : 309.4 g/mol (vs. ~800–900 g/mol estimated for this compound).
- Applications : Used in peptide synthesis as a building block, lacking the fluorogenic AMC group. Highlights the role of protection strategies (Boc, Bzl) in modulating solubility and stability during synthesis .
H-D-Arg-OH and Z-Arg-OH
- Structure : Unprotected D-arginine (H-D-Arg-OH) and benzyloxycarbonyl (Z)-protected arginine.
- Applications : Serve as chiral building blocks or intermediates in peptide synthesis. Unlike this compound, these lack the extended peptide backbone and fluorophore, limiting their utility to synthesis rather than enzymatic assays .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|
| This compound | ~800–900* | Boc, Phe-Ser-Arg, AMC, Acetate | Protease substrate, fluorogenic assays |
| Boc-Leu-Ser-Thr-Arg-AMC | N/A | Boc, Leu-Ser-Thr-Arg, AMC | Enzyme specificity studies |
| Boc-N-Me-Ser(Bzl)-OH | 309.4 | Boc, N-Me, Ser(Bzl) | Peptide synthesis |
| H-D-Arg-OH | 174.2 | D-Arginine, unprotected | Chiral building blocks |
*Estimated based on similar tetrapeptide-AMC structures.
Key Research Findings
Substrate Specificity :
- This compound’s Phe residue enhances binding to proteases with hydrophobic pockets, whereas Boc-Leu-Ser-Thr-Arg-AMC may target enzymes preferring branched aliphatic residues (Leu) or polar residues (Thr) .
- The Arg residue’s guanidinium group is critical for interactions with protease catalytic sites, a feature shared across arginine-containing substrates .
Fluorogenic Efficiency: AMC-based substrates like this compound provide high sensitivity in real-time assays compared to non-fluorogenic analogues (e.g., Boc-N-Me-Ser(Bzl)-OH), which require secondary detection methods .
Stability and Solubility: The AcOH counterion in this compound improves aqueous solubility relative to non-salt forms. In contrast, benzyl-protected compounds (e.g., Boc-N-Me-Ser(Bzl)-OH) may exhibit lower solubility due to hydrophobic groups .
Biological Activity
Boc-Phe-Ser-Arg-AMC.AcOH, also known as t-Butyloxycarbonyl-L-phenylalanylserylarginine-4-methylcoumaryl-7-amide, is a synthetic peptide compound that has garnered significant attention in biochemical research due to its unique structure and biological activity. This article delves into the compound's biological properties, mechanisms of action, and applications in protease studies, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a specific sequence of amino acids (Phenylalanine-Serine-Arginine) linked to a fluorogenic moiety (4-methylcoumaryl-7-amide). The presence of the Boc (t-Butyloxycarbonyl) group protects the amino group of phenylalanine, enhancing stability during synthesis and enzymatic assays. The compound's chemical formula is , and it exhibits significant fluorescence properties, making it an ideal substrate for various proteases.
This compound acts as a fluorogenic substrate for several proteolytic enzymes. The specific sequence is recognized and cleaved by serine proteases, including:
- Coagulation Factor XIa : Critical for blood clotting, where cleavage releases the fluorescent AMC moiety.
- Kallikrein-related Peptidase 6 : Involved in various physiological processes, including inflammation and cancer progression.
The cleavage event results in increased fluorescence intensity, which can be quantitatively measured to assess enzyme activity.
Substrate Specificity
This compound has been shown to be a substrate for multiple proteases. Table 1 summarizes its activity against selected enzymes:
| Protease | Cleavage Site | Fluorescence Change |
|---|---|---|
| Coagulation Factor XIa | Phe-Ser bond | Significant increase |
| Kallikrein-related Peptidase 6 | Ser-Arg bond | Moderate increase |
| Neutrophil Serine Protease 4 | Not cleaved | No change |
The versatility of this compound allows it to be used in various studies focusing on protease activity across different biological systems.
Case Studies
- Cancer Research : In studies examining tumor microenvironments, this compound was utilized to monitor the activity of proteases involved in cancer metastasis. Increased fluorescence correlated with higher metastatic potential in cell lines.
- Coagulation Disorders : The compound has been employed to study coagulation factor XIa activity in patients with bleeding disorders, providing insights into therapeutic targets for anticoagulant therapies.
- Enzyme Kinetics : Research demonstrated that modifications to the peptide sequence could enhance binding affinity and specificity towards target proteases. For example, altering the arginine residue significantly affected the kinetic parameters and for various enzymes.
Applications in Biochemical Assays
This compound is widely used in high-throughput screening assays aimed at identifying inhibitors of serine proteases. Its fluorescent properties facilitate rapid quantification of enzyme activity, making it valuable in drug discovery processes targeting diseases such as cancer and thrombosis.
Comparison with Other Fluorogenic Substrates
The following table compares this compound with other fluorogenic substrates used in protease studies:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Boc-Phe-Ala-Lys-AMC | Similar fluorogenic moiety but different amino acid sequence | Less specificity towards certain proteases |
| Boc-Gly-Gly-Lys-AMC | Contains glycine residues | Less resistant to proteolysis |
| Boc-Phe-Leu-Met-AMC | Different amino acids | May have broader substrate specificity |
This compound stands out due to its specific sequence that enhances resistance to enzymatic degradation while maintaining effective fluorescence for detection purposes.
Q & A
Q. What are the critical steps in synthesizing and characterizing Boc-Phe-Ser-Arg-AMC.AcOH?
- Synthesis :
- Solid-phase peptide synthesis (SPPS) for sequential coupling of Phe, Ser, and Arg residues, using Boc (tert-butyloxycarbonyl) as the temporary protecting group.
- AMC fluorophore conjugation via C-terminal amidation under mild acidic conditions to avoid deprotection of side chains.
- Purification via reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% acetic acid) to isolate the target compound .
- Characterization :
Q. How is this compound used in protease activity assays?
- Experimental Design :
- Substrate preparation : Dissolve in DMSO (stock solution) and dilute in assay buffer (e.g., Tris-HCl, pH 7.4) to minimize solvent interference.
- Enzyme kinetics : Monitor AMC release (λex = 380 nm, λem = 460 nm) using a fluorescence plate reader.
- Controls : Include a no-enzyme control and a fully hydrolyzed substrate (positive control) to validate signal specificity .
Advanced Research Questions
Q. How can researchers troubleshoot low signal-to-noise ratios in assays using this compound?
- Methodological Approach :
- Substrate solubility : Test solubility in alternative buffers (e.g., PBS with 0.01% Tween-20) or adjust DMSO concentration (<1% v/v).
- Enzyme activity validation : Use a reference substrate (e.g., Z-FR-AMC for trypsin-like proteases) to confirm enzyme functionality.
- Fluorescence quenching : Rule out interference from assay components (e.g., metal ions) via spike-recovery experiments .
Q. How should researchers address contradictory kinetic data obtained with Boc-Phe-Ser-Arg-AMC.AcAC in different experimental setups?
- Data Contradiction Analysis :
- Buffer compatibility : Compare assay buffers (e.g., Tris vs. HEPES) for pH stability and ionic strength effects on enzyme-substrate interactions.
- Temperature optimization : Conduct assays at 25°C vs. 37°C to assess thermal enzyme stability.
- Statistical validation : Apply ANOVA or mixed-effects models to evaluate inter-experimental variability .
Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?
- HTS Workflow Design :
- Miniaturization : Use 384-well plates with automated liquid handling systems.
- Z’-factor validation : Ensure robust assay performance (Z’ > 0.5) by testing intra- and inter-plate variability.
- Counter-screening : Include a non-target protease (e.g., thrombin) to identify off-target inhibitor effects .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies involving this compound?
- Application Example :
- Population : Target protease (e.g., thrombin).
- Intervention : Inhibitor screening using this compound.
- Comparison : Reference inhibitors (e.g., argatroban).
- Outcome : IC50 values and selectivity ratios.
- Time : Kinetic measurements over 30–60 minutes.
This ensures alignment with hypothesis-driven research criteria .
Q. What ethical considerations apply to studies using this compound?
- Key Points :
Data Analysis and Reporting Standards
Q. How should researchers statistically validate fluorescence-based data from this compound assays?
Q. What standards ensure reproducibility in synthesizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
